7-Chlorofuro[2,3-c]quinolin-4(5H)-one
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Overview
Description
7-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furan and quinoline ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring followed by the formation of the quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization process. This method utilizes readily available starting materials such as 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium catalysts and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline and furan derivatives, which can exhibit different biological activities.
Scientific Research Applications
7-Chlorofuro[2,3-c]quinolin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA intercalation and enzyme inhibition.
Comparison with Similar Compounds
- 7-Chloro-4-(4-hydroxyphenylamino)quinoline
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones
Comparison: Compared to these similar compounds, 7-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused furan and quinoline ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
89972-50-9 |
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Molecular Formula |
C11H6ClNO2 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
7-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-7-8-3-4-15-10(8)11(14)13-9(7)5-6/h1-5H,(H,13,14) |
InChI Key |
NNPZDNGLRGELJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=C2C=CO3 |
Origin of Product |
United States |
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